molecular formula C14H29NaO4S B7821863 sodium;tetradecyl sulfate

sodium;tetradecyl sulfate

Cat. No.: B7821863
M. Wt: 316.43 g/mol
InChI Key: UPUIQOIQVMNQAP-UHFFFAOYSA-M
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Description

Sodium tetradecyl sulfate is an anionic surfactant commonly used in both industrial and medical applications. It is the sodium salt of the sulfate ester of tetradecanol. This compound appears as a white, waxy solid and is water-soluble. In medicine, it is primarily used as a sclerosing agent for the treatment of varicose veins and hemorrhoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized by treating tetradecyl alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid with sodium hydroxide . The reaction can be summarized as follows:

    Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide to form tetradecyl sulfate.

    Neutralization: The resulting tetradecyl sulfate is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.

Industrial Production Methods: In industrial settings, the production of sodium tetradecyl sulfate involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium tetradecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium tetradecyl sulfate can react with nucleophiles such as hydroxide ions, leading to the formation of tetradecyl alcohol and sodium sulfate.

    Oxidation Reactions: Under oxidative conditions, the sulfate ester group can be oxidized to form sulfonic acids.

    Reduction Reactions: Reduction of sodium tetradecyl sulfate can lead to the formation of tetradecyl alcohol and sulfur dioxide.

Major Products Formed:

    Substitution: Tetradecyl alcohol and sodium sulfate.

    Oxidation: Sulfonic acids.

    Reduction: Tetradecyl alcohol and sulfur dioxide.

Scientific Research Applications

Treatment of Varicose Veins

STS is FDA-approved for the treatment of varicose veins and is often used in sclerotherapy procedures. The mechanism involves injecting STS directly into the affected vein, leading to inflammation and subsequent thrombus formation that occludes the vein. This process results in fibrosis and eventual obliteration of the vein .

Efficacy:

  • A review of clinical studies indicates that STS has shown significant efficacy in treating varicose veins, with success rates varying based on factors such as concentration and technique used .
  • Common side effects include pain, erythema, swelling, and hyperpigmentation .

Treatment of Vascular Malformations

STS has also been utilized for treating various vascular malformations, including:

  • Venous Malformations: A case series involving thirteen patients showed varying degrees of response to STS injections, with complete resolution in 28.57% of cases .
  • Lymphatic Malformations: STS is effective in managing lymphatic malformations through intralesional injections, promoting sclerosis of abnormal vessels .

Case Study Summary:

StudyPatient CountResponse RateSide Effects
Kok et al., 20125123% excellent results; 60% improvedSkin necrosis
Stimpson et al., 20121233% complete resolution; 50% improvedMinor bleeding
Bajpai et al., 20128Overall response rate: 62.5%Blister, ulcer

Off-Label Uses

Beyond its primary applications, STS has been reported for several off-label uses:

  • Hemorrhoids Treatment: STS is sometimes used as a sclerosing agent for hemorrhoids.
  • Joint Stabilization: In patients with Ehlers-Danlos syndrome, STS may be used to stabilize joints prone to dislocation .

Safety and Side Effects

While STS is generally well-tolerated, it can cause adverse effects ranging from mild (pain and swelling) to severe (pulmonary embolism or anaphylaxis) in rare cases . The incidence of serious complications underscores the need for careful patient selection and monitoring during treatment.

Mechanism of Action

Sodium tetradecyl sulfate exerts its effects by acting as a potent toxin for endothelial cells. When injected into veins, it causes irritation and inflammation of the vein walls, leading to the formation of a clot within the vein. This clot eventually results in the vein closing off, and the body redirects blood flow to healthier veins . The compound’s action on lipid molecules in the cells of the vein wall causes inflammatory destruction of the internal lining of the vein and thrombus formation .

Comparison with Similar Compounds

    Sodium lauryl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.

    Sodium dodecyl sulfate: Similar in structure but with a twelve-carbon alkyl chain.

    Polidocanol: A non-ionic surfactant used as a sclerosing agent, differing in its chemical structure and mechanism of action.

Uniqueness: Sodium tetradecyl sulfate is unique due to its specific alkyl chain length and its effectiveness as a sclerosing agent. Its ability to cause endothelial cell destruction and subsequent vein sclerosis makes it particularly valuable in medical applications .

Properties

IUPAC Name

sodium;tetradecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIQOIQVMNQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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